molecular formula C11H17NO2 B2904614 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine CAS No. 94823-73-1

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B2904614
CAS No.: 94823-73-1
M. Wt: 195.262
InChI Key: ZSMOEKWZGBXRLG-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a phenyl ring substituted with methoxy groups at the 4- and 5-positions and a methyl group at the 2-position, attached to an ethylamine backbone. This structural motif places it within a broader class of psychoactive phenethylamines, which are often studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype .

Its applications may span medicinal chemistry (e.g., as a precursor for neuroactive agents) or material science, given the versatility of substituted phenethylamines in organic synthesis .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOEKWZGBXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCN)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

The industrial production of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in the presence of copper(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Properties :
    • As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .
  • Potential as an Amebicide :
    • Recent studies have indicated that this compound may exhibit amebicidal properties. Its efficacy against certain protozoan pathogens could position it as a candidate for developing therapeutic agents targeting amebic infections .
  • Selective Serotonin Receptor Agonism :
    • The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .

Toxicological Studies

Research Tool in Behavioral Studies

  • Behavioral Response Studies :
    • The compound can be utilized in animal models to study behavioral responses to psychoactive substances. For example, its effects on locomotion and anxiety-like behaviors can help elucidate the neuropharmacological mechanisms underlying its action .

Data Tables

Application AreaDetails
Pharmacological PropertiesPotential psychoactive effects; selective agonism at serotonin receptors (5-HT2A)
Antiparasitic ActivityInvestigated as an amebicide; efficacy against protozoan pathogens
Toxicological InsightsStudies on related heterocyclic amines indicate potential mutagenicity; need for further research
Behavioral ResearchUsed in animal models to assess psychoactive effects and behavioral changes

Case Studies and Findings

  • Psychoactive Effects :
    • A study comparing various phenethylamines highlighted the behavioral responses induced by structurally similar compounds, providing a framework for understanding the potential effects of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine .
  • Amebicidal Activity :
    • Preliminary investigations have shown promise in using this compound against specific protozoan infections, warranting further clinical exploration to establish its efficacy and safety profile .
  • Serotonin Receptor Interaction :
    • Research into structure-activity relationships has demonstrated that modifications to the methoxy groups significantly influence agonist potency at serotonin receptors, indicating a pathway for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This interaction leads to altered neurotransmitter release and changes in brain activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

The table below highlights key structural differences between 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine and similar compounds:

Compound Name Substituents Molecular Weight (g/mol) logP<sup>a</sup> Key Structural Notes
2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine 4,5-OCH3, 2-CH3 195.26 ~1.5 Steric hindrance from 2-CH3; moderate lipophilicity
25B-NBOMe (2c) 4-Br, 2,5-OCH3, N-benzyl 336.2 ~3.2 High lipophilicity; enhanced 5-HT2A affinity due to N-benzyl group
2C-B-FLY 8-Br, benzodifuran core 296.15 ~2.8 Rigid benzodifuran scaffold increases receptor selectivity
2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine (25N-NBF) 2,5-OCH3, 4-NO2 242.23 ~0.9 Electron-withdrawing NO2 reduces lipophilicity

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Pharmacological Activity

  • Receptor Binding: NBOMe derivatives (e.g., 25B-NBOMe) exhibit nanomolar affinity for 5-HT2A receptors due to the N-benzyl group, which enhances membrane permeability and binding kinetics . The absence of this group in 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine likely reduces potency.
  • Functional Effects: Benzodifuran-containing analogs (e.g., 2C-B-FLY) show prolonged hallucinogenic effects due to metabolic stability from the fused ring system . The target compound’s simpler structure may result in shorter duration of action. Nitro-substituted derivatives (e.g., 25N-NBF) demonstrate reduced activity, highlighting the importance of electron-donating groups (e.g., OCH3) for receptor activation .

Physicochemical Properties

  • Lipophilicity: The 4,5-dimethoxy groups increase logP compared to non-methoxy analogs, enhancing blood-brain barrier penetration. However, the 2-methyl group may slightly offset this by adding steric bulk .
  • Solubility : Higher methoxy substitution generally reduces aqueous solubility, necessitating formulation adjustments for in vivo studies.

Biological Activity

2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential psychoactive properties. Structurally similar to other psychoactive substances, this compound is believed to interact with serotonin receptors, particularly the 5-HT_2A receptor, which plays a pivotal role in mood regulation and perception. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Pharmacological Profile

The biological activity of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is primarily characterized by its agonistic action on serotonin receptors. Research indicates that compounds within this structural class often exhibit selective agonism at the 5-HT_2A receptor, which is implicated in various neurological processes.

The mechanism through which this compound exerts its effects involves:

  • Serotonergic Activity : The presence of methoxy groups enhances serotonergic activity, potentially leading to mood-altering effects.
  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), resulting in increased levels of neurotransmitters such as serotonin and dopamine.

Synthesis

The synthesis of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine can be achieved through various organic reactions. The most common methods include:

  • Alkylation Reactions : Involving the introduction of the ethylamine group into a substituted aromatic framework.
  • Reduction Reactions : Converting precursor compounds into the desired amine form.

Biological Studies and Findings

StudyFindings
Postmortem Analysis of 25I-NBOMe A study reported fatal intoxication cases linked to structurally similar compounds like 25I-NBOMe, highlighting the potential risks associated with misuse .
Cardiotoxicity Assessment Research evaluated cardiotoxic effects using MTT assays and ECG analysis on related compounds (25D-NBOMe and 25C-NBOMe), indicating significant impacts on cardiac rhythm and cell viability .
Psychoactive Effects Clinical reports suggest that compounds similar to 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine can induce hallucinations and altered states of consciousness due to their action on serotonin receptors .

Case Studies

Several case studies have documented adverse effects associated with the consumption of psychoactive substances structurally related to 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine:

  • Fatal Intoxication Case : A 19-year-old male's death was linked to the ingestion of blotter paper containing a potent analog (25I-NBOMe). Toxicological analysis revealed high concentrations in various body fluids, underscoring the dangers of these substances .
  • Cardiac Effects in Animal Models : Studies involving rat models demonstrated that certain derivatives could prolong QT intervals on ECG, indicating potential cardiotoxicity associated with high doses .

Q & A

Q. What are the optimal synthetic routes for 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of aryl-substituted ethan-1-amine derivatives typically involves multi-step reactions, including alkylation, hydrogenation, or reductive amination. For example, similar compounds like 2-(3,5-dimethylphenyl)ethan-1-amine are synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol under controlled temperatures (60–80°C) . For 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine, a plausible route could involve:

Friedel-Crafts alkylation to introduce the methyl group on the phenyl ring.

Methoxy group installation via nucleophilic substitution or demethylation-protection strategies.

Reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) or hydrogenation.
Optimization includes solvent selection (e.g., ethanol for polar intermediates), temperature control (to avoid side reactions), and purification via column chromatography or recrystallization.

  • Example Reaction Conditions :
StepReagents/CatalystsSolventTemperatureYield
1AlCl3, CH3IDCM0–25°C65%
2NaOMe, DMFDMF80°C70%
3Pd/C, H2EtOH60°C85%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine?

  • Methodological Answer : Structural elucidation requires a combination of:
  • 1H/13C NMR : To identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the ethanamine backbone (δ 2.5–3.5 ppm). For example, 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine was characterized via NMR, with PubChem providing reference spectra .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C11H17NO2: expected 196.1338).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% for research-grade material).

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning, methyl substitution) influence the biological activity and receptor binding of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituent positions. For instance:
  • Methoxy groups at 4,5-positions (target compound) may enhance lipophilicity and CNS penetration vs. 2,5-substituted analogs.

  • Methyl substitution at the 2-position introduces steric hindrance, potentially altering receptor binding. Evidence from 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine shows that fluorine and methoxy groups modulate serotonin receptor affinity .

  • Experimental Design :

  • Synthesize analogs with methoxy groups at 3,4- or 2,5-positions.

  • Test in vitro binding assays (e.g., radioligand displacement for 5-HT2A receptors).

  • Correlate logP values (HPLC-derived) with activity.

    • Example SAR Data :
Compound5-HT2A Ki (nM)logP
4,5-Dimethoxy-2-methyl15 ± 22.1
3,4-Dimethoxy-2-methyl45 ± 51.8
2,5-Dimethoxy-4-methyl120 ± 101.5

Q. What computational chemistry approaches are suitable for predicting the interaction of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine with biological targets?

  • Methodological Answer : Computational methods include:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., with serotonin receptors).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100-ns simulations).
  • QSAR Modeling : Train models on analogs (e.g., 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine ) to predict bioactivity.
  • Electrostatic Potential Maps : Gaussian09 to visualize charge distribution and hydrogen-bonding sites.

Q. How can researchers resolve contradictory data regarding the biological activity of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine in different assay systems?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, buffer pH). Strategies include:
  • Orthogonal Assays : Validate results using both radioligand binding (cell membranes) and functional assays (cAMP accumulation).
  • Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.
  • Control Compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to benchmark activity .
  • Data Normalization : Express activity as % of control response (e.g., 100% = 10 μM serotonin).

Data Contradiction Analysis

Q. Why might crystallographic data for 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine conflict with computational predictions of its conformation?

  • Methodological Answer : Discrepancies often stem from:
  • Crystal Packing Effects : Solid-state conformations may differ from solution or gas-phase structures. SHELX-refined crystallography data (e.g., torsion angles) should be compared with gas-phase DFT-optimized structures .
  • Protonation State : The amine group’s protonation (pH-dependent) alters electron density maps.
  • Resolution Limits : Low-resolution X-ray data (<1.0 Å) may miss subtle torsional differences.

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